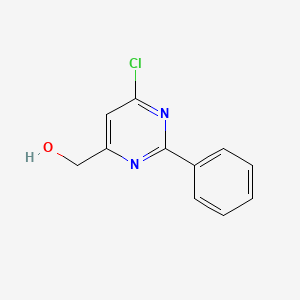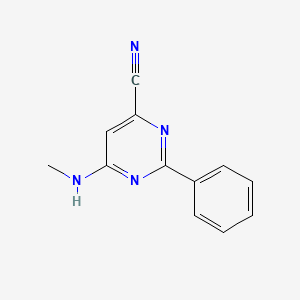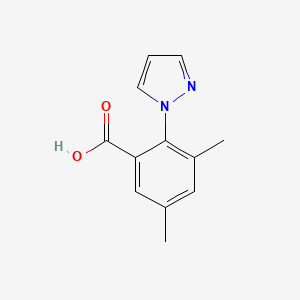
3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid
説明
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One notable approach involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate under suitable conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, yielding 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound reveals a benzoic acid core with two methyl groups at positions 3 and 5. The pyrazole ring, attached to the benzoic acid moiety, imparts unique properties. The InChI code for this compound is: 1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16) .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 170–172°C .
- IR Spectrum : Key absorption bands include 3,285 cm⁻¹ (NH/NH₂), 3,195 cm⁻¹ (amide C=O), and 1,655 cm⁻¹ (amide C=O) .
- ¹H NMR : Peaks at 1.95 ppm (pyrrole methyls), 4.51 ppm (NH₂), 5.80 ppm (pyrrole-C₃ and C₄), and others .
- ¹³C NMR : Notable peaks at 165.18 ppm (amide C=O), 140.60 ppm (bridging phenyl-C₄), and more .
科学的研究の応用
1. Metallomacrocyclic Complexes
The compound is used in the synthesis of new hybrid pyrazole ligands, leading to the formation of metallomacrocyclic palladium(II) complexes. These complexes exhibit varying properties depending on the solvent, showing different conformations in solution, which has implications in various chemical processes (Guerrero et al., 2008).
2. Drug Molecule Interaction Studies
In silico studies of pyrazole-based drug molecules, including derivatives of 3,5-dimethylpyrazole, have shown potential activities when interacting with bacterial DNA gyrase. These findings have implications in the development of antimicrobial agents (Shubhangi et al., 2019).
3. Crystallography and Hydrogen Bond Studies
The compound has been studied for its role in crystal formation, particularly in forming intermolecular hydrogen bonds in crystalline structures. This research is significant in understanding molecular interactions and designing new materials (Xu et al., 2011).
4. Corrosion Inhibition Studies
Theoretical studies have been conducted on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethylpyrazole, to understand their potential as corrosion inhibitors. This research is vital for developing new materials with improved corrosion resistance (Wang et al., 2006).
5. Biological Activity in Metal Complexes
Azo-Schiff base compounds derived from 3,5-dimethylpyrazole have been synthesized and characterized for their biological activity. These studies contribute to the field of bioinorganic chemistry, particularly in understanding the interaction between metal complexes and biological systems (Al‐Hamdani et al., 2016).
6. Construction of Metal-Organic Frameworks (MOFs)
The compound is used in the construction of non-rigid metal-organic frameworks, showcasing its utility in the field of materials science and engineering. These frameworks have applications in gas storage and separation processes (Wei et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3,5-dimethyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STICVYKWOBZMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



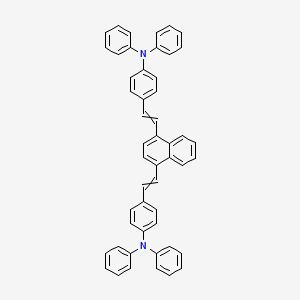
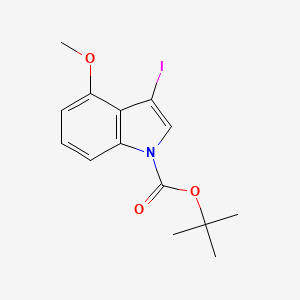

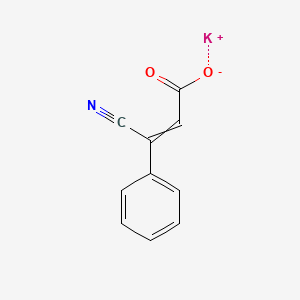

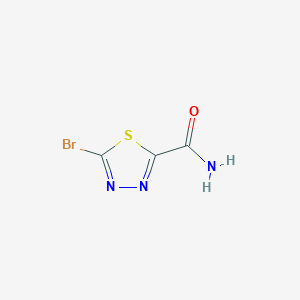
![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)
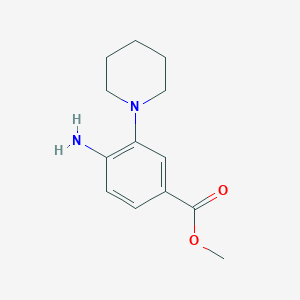
![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
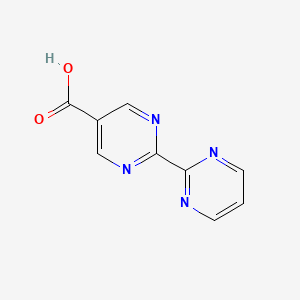
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
